Product packaging for Finasteride-d9(Cat. No.:)

Finasteride-d9

Cat. No.: B016873
M. Wt: 381.6 g/mol
InChI Key: DBEPLOCGEIEOCV-BSRKVXQGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Finasteride-d9 is a deuterium-labeled stable isotope of finasteride, where nine hydrogen atoms have been replaced by deuterium. This compound serves as a critical internal standard in quantitative mass spectrometry-based assays, particularly LC-MS/MS, enabling precise and accurate pharmacokinetic and metabolism studies. Its primary research value lies in its ability to correct for analyte loss during sample preparation and for ionization suppression/enhancement effects in the mass spectrometer, thereby improving the reliability of finasteride quantification in complex biological matrices like plasma, serum, and urine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H36N2O2 B016873 Finasteride-d9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEPLOCGEIEOCV-BSRKVXQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Finasteride-d9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Finasteride-d9 is the deuterated analog of Finasteride, a potent inhibitor of the enzyme 5-alpha-reductase. In the realm of pharmaceutical research and development, particularly in pharmacokinetic and bioequivalence studies, isotopically labeled compounds like this compound are indispensable tools. This technical guide provides an in-depth overview of this compound, its critical role as an internal standard in analytical methodologies, and detailed experimental protocols for its application.

Finasteride itself is a synthetic 4-azasteroid compound that selectively inhibits the type II and type III isoforms of 5-alpha-reductase. This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By reducing DHT levels, Finasteride is clinically used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).

This compound, with nine deuterium atoms replacing hydrogen atoms, is chemically identical to Finasteride in its biological activity but possesses a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug in mass spectrometry analysis, making it an ideal internal standard for the accurate quantification of Finasteride in biological matrices.

The Role of this compound in Research

The primary application of this compound in a research setting is as an internal standard (IS) for quantitative bioanalysis, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:

  • Correction for Matrix Effects: Biological samples such as plasma, serum, and tissue homogenates are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As this compound is chemically and physically similar to Finasteride, it experiences similar matrix effects. By comparing the signal of the analyte to the signal of the internal standard, these effects can be effectively normalized.

  • Compensation for Sample Preparation Variability: During the multi-step process of sample preparation, including extraction, evaporation, and reconstitution, some loss of the analyte is often unavoidable. Since the internal standard is added at the beginning of this process, it experiences the same degree of loss as the analyte. The ratio of the analyte to the internal standard remains constant, ensuring the accuracy of the final concentration measurement.

  • Improved Precision and Accuracy: By accounting for variations in sample handling and instrument response, the use of this compound as an internal standard significantly improves the precision and accuracy of the analytical method.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₃H₂₇D₉N₂O₂
Molecular Weight 381.60 g/mol
CAS Number 1131342-85-2

Finasteride's Mechanism of Action: Signaling Pathway

Finasteride exerts its therapeutic effect by inhibiting the 5-alpha-reductase enzyme, thereby disrupting the conversion of testosterone to dihydrotestosterone (DHT). DHT is a potent androgen that binds to androgen receptors in target tissues, leading to the transcription of genes involved in cell growth and differentiation. By reducing DHT levels, Finasteride effectively mitigates its downstream effects.

Finasteride_Pathway Testosterone Testosterone SRD5A 5-alpha-reductase (Type II & III) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds to GeneTranscription Gene Transcription (Cell Growth & Proliferation) AndrogenReceptor->GeneTranscription Activates Finasteride Finasteride Finasteride->SRD5A Inhibits

Figure 1: Mechanism of Action of Finasteride.

Experimental Protocols

The following sections detail a typical experimental workflow for the quantification of Finasteride in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification PlasmaSample Plasma Sample Collection SpikeIS Spike with this compound (IS) PlasmaSample->SpikeIS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) SpikeIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassDetection Tandem Mass Spectrometry (MRM Mode) Ionization->MassDetection PeakIntegration Peak Area Integration (Analyte & IS) MassDetection->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte/IS) PeakIntegration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve ConcentrationDetermination Determine Finasteride Concentration CalibrationCurve->ConcentrationDetermination

Figure 2: Bioanalytical Workflow for Finasteride Quantification.

Materials and Reagents
  • Finasteride reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Drug-free human plasma (for calibration standards and quality controls)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation plates

  • Vials, pipettes, and other standard laboratory equipment

Sample Preparation: Protein Precipitation
  • Thaw Samples: Allow plasma samples, calibration standards, and quality control samples to thaw at room temperature.

  • Aliquoting: Aliquot 200 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Spiking Internal Standard: Add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix.

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.

  • Transfer to Vials: Transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
ParameterTypical Value
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Gradient Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions
MS System Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Finasteride: m/z 373.3 → 305.3; this compound: m/z 382.3 → 314.3
Source Temperature 500°C

Quantitative Data and Method Validation

A robust and reliable bioanalytical method requires thorough validation. The following table summarizes typical validation parameters for the quantification of Finasteride using this compound as an internal standard.

Validation ParameterTypical Acceptance CriteriaExample Data
Linearity (r²) ≥ 0.990.998
Calibration Range Dependent on expected concentrations1 - 100 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.4 - 7.3%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1 - 8.5%
Accuracy (% Bias) Within ±15% (±20% at LLOQ)95.2 - 101%
Recovery (%) Consistent and reproducible85 - 95%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 10%
Stability (Freeze-thaw, Short-term, Long-term) % Deviation within ±15%Stable for 3 freeze-thaw cycles and 6 months at -80°C

Conclusion

This compound is an essential tool for researchers and drug development professionals involved in the quantitative analysis of Finasteride. Its use as an internal standard in LC-MS/MS methods ensures the high accuracy, precision, and reliability required for pharmacokinetic studies, bioequivalence trials, and other research applications. The detailed methodologies and validation data presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical assays for Finasteride.

Finasteride-d9 chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and synthesis of Finasteride-d9, an isotopically labeled version of Finasteride. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Chemical Properties

This compound is a deuterated analog of Finasteride, a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone.[1] The incorporation of nine deuterium atoms into the tert-butyl group provides a stable isotopic label, making it an ideal internal standard for mass spectrometry-based quantification of Finasteride in biological samples.[2]

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueReferences
Chemical Name N-(1,1-Dimethylethyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide[3]
Synonyms MK-906-d9, Proscar-d9, Prostide-d9[3][4]
CAS Number 1131342-85-2[3][4]
Molecular Formula C₂₃H₂₇D₉N₂O₂[3][5]
Molecular Weight 381.60 g/mol [3][5]
Isotopic Purity ≥99% deuterated forms (d₁-d₉)[2]
Appearance White to off-white crystalline powder[6]
Melting Point ~253 °C (for non-deuterated Finasteride)[6]
Solubility Soluble in chloroform, dimethyl sulfoxide (DMSO), ethanol, and methanol. Very slightly soluble in water.[6][7]
Storage Store at room temperature.[6]

Synthesis of this compound

The synthesis of this compound involves the coupling of a suitable steroid precursor with a deuterated tert-butylamine. A plausible synthetic route, adapted from established methods for the synthesis of Finasteride, is outlined below. The key step is the amidation of the 17β-carboxylic acid derivative of the 4-aza-5α-androst-1-ene-3-one steroid core with tert-butylamine-d9.

Proposed Synthetic Pathway

Finasteride_d9_Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 3_oxo_4_aza_5a_androst_1_ene_17b_carboxylic_acid 3-Oxo-4-aza-5α-androst-1-ene- 17β-carboxylic acid acid_chloride Acid Chloride Intermediate 3_oxo_4_aza_5a_androst_1_ene_17b_carboxylic_acid->acid_chloride Activation thionyl_chloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride tert_butylamine_d9 tert-Butylamine-d9 finasteride_d9 This compound acid_chloride->finasteride_d9 Amidation

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on analogous syntheses of Finasteride.

Step 1: Activation of the Carboxylic Acid

  • To a solution of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride intermediate.

Step 2: Amidation with tert-Butylamine-d9

  • Dissolve the crude acid chloride intermediate in a fresh portion of aprotic solvent.

  • Cool the solution to 0 °C and add a solution of tert-butylamine-d9 in the same solvent dropwise.

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and isotopic labeling of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, the characteristic signals for the tert-butyl protons will be absent.

    • For ¹³C NMR, the signal corresponding to the quaternary carbon of the tert-butyl group will be a septet due to coupling with deuterium, and the signals for the methyl carbons will be significantly broadened and reduced in intensity. A known ¹³C NMR spectrum of d9-Finasteride in CDCl₃ shows characteristic peaks at δ=C-20: 172.29, C-3: 167.09, C-1: 151.71, and C-2: 122.30 ppm.[8]

  • Data Analysis: Compare the obtained spectra with known spectra of Finasteride and this compound to confirm the structure and the successful incorporation of deuterium.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To determine the purity of this compound and to use it as an internal standard for the quantification of Finasteride.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of working solutions by serial dilution.

  • Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the parent ion to a specific product ion. For this compound, a possible transition is m/z 381.6 → [product ion]. For non-deuterated Finasteride, the transition is m/z 373.3 → [product ion].[2]

  • Data Analysis: Analyze the data using appropriate software to determine the retention time, peak area, and mass-to-charge ratio, confirming the identity and purity of the compound.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the analysis of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Quantitative Analysis Synthesis Chemical Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Verification MS Mass Spectrometry Purification->MS Molecular Weight Confirmation LCMS LC-MS/MS Analysis NMR->LCMS Characterized Material Purity Purity Determination LCMS->Purity Quantification Use as Internal Standard LCMS->Quantification

Caption: General experimental workflow for this compound.

References

Methodological & Application

Application Note: High-Throughput Quantification of Finasteride in Human Plasma using Finasteride-d9 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of finasteride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Finasteride, a potent inhibitor of 5α-reductase, is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[1][2] Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The method employs a stable isotope-labeled internal standard, Finasteride-d9, to ensure high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[3] The protocol covers sample preparation by liquid-liquid extraction (LLE), chromatographic separation, and mass spectrometric detection, along with a summary of method validation parameters.

Introduction

Finasteride is a synthetic 4-azasteroid compound that competitively inhibits the Type II 5α-reductase enzyme.[4][5] This enzyme is responsible for the conversion of testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[2][4] By reducing DHT levels, finasteride alleviates symptoms of BPH and slows hair loss associated with androgenetic alopecia.[2][6]

The quantification of finasteride in plasma is essential for evaluating its pharmacokinetic profile. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[7] The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis.[3] this compound has nearly identical chemical and physical properties to finasteride, causing it to co-elute chromatographically and exhibit similar ionization efficiency, but it is distinguishable by its mass-to-charge ratio (m/z). This allows for reliable correction of any analyte loss during sample preparation and variations in instrument performance.

Mechanism of Action: Inhibition of DHT Synthesis

Finasteride exerts its therapeutic effect by specifically inhibiting the Type II 5α-reductase enzyme, which is primarily located in the prostate gland, hair follicles, and other androgen-sensitive tissues.[5][8] This inhibition blocks the conversion of testosterone to DHT. The resulting decrease in DHT concentrations leads to a reduction in prostate volume in BPH patients and helps to reverse the process of hair follicle miniaturization in male pattern baldness.[4][6]

Finasteride_Pathway Testosterone Testosterone Enzyme Type II 5α-Reductase Testosterone->Enzyme Binds to DHT Dihydrotestosterone (DHT) Prostate_Hair Prostate Gland & Hair Follicles DHT->Prostate_Hair Acts on Enzyme->DHT Converts to Finasteride Finasteride Finasteride->Enzyme Inhibits Effect Reduced Prostate Volume & Decreased Hair Loss Prostate_Hair->Effect

Caption: Finasteride's mechanism of action.

Experimental Protocols

This section provides a detailed methodology for the analysis of finasteride in human plasma.

Materials and Reagents
  • Finasteride reference standard (≥98% purity)

  • This compound internal standard (≥95% purity, >95% isotopic enrichment)[9]

  • HPLC-grade acetonitrile, methanol, and ethyl acetate[1]

  • Formic acid (LC-MS grade)

  • Ammonium formate or ammonium acetate (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2-EDTA or heparin as anticoagulant)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve finasteride and this compound in absolute ethanol or methanol to obtain stock solutions at a concentration of 1 mg/mL.[1] Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions of finasteride by serial dilution of the stock solution with 50:50 (v/v) methanol:water to cover the desired calibration range (e.g., 10 ng/mL to 1000 ng/mL).

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate finasteride working standard solution. This results in a calibration curve typically ranging from 0.1 to 100 ng/mL.

  • QC Samples: Prepare QC samples in bulk at three concentration levels (low, medium, high), for example, 3, 40, and 80 ng/mL, by spiking drug-free plasma with the corresponding working solutions.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 1.5 mL of ethyl acetate as the extraction solvent.[1]

  • Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to mix, and inject 5-10 µL into the LC-MS/MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 1. Plasma Sample (100 µL) p2 2. Add this compound IS p1->p2 p3 3. Liquid-Liquid Extraction (Ethyl Acetate) p2->p3 p4 4. Evaporate & Reconstitute p3->p4 a1 5. Inject into HPLC/UPLC p4->a1 a2 6. Chromatographic Separation (C18 Column) a1->a2 a3 7. ESI+ Ionization a2->a3 a4 8. MRM Detection a3->a4 d1 9. Integrate Peak Areas (Analyte/IS) a4->d1 d2 10. Generate Calibration Curve d1->d2 d3 11. Quantify Unknowns d2->d3

Caption: LC-MS/MS analytical workflow.

LC-MS/MS Method and Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: Chromatographic Conditions

Parameter Condition
LC System Agilent 1100/1200 Series or equivalent
Column Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)[1][10] or Zorbax Eclipse C8[7]
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Gradient A time-based gradient is often used to ensure separation from matrix components.[1]
Flow Rate 0.25 - 0.40 mL/min[7]
Column Temp. 25 - 50°C[7][11]
Injection Vol. 5 - 10 µL

| Run Time | ~4 - 13 minutes[1][11] |

Table 2: Mass Spectrometric Conditions

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 2800 V[1]
Drying Gas Temp. 200 - 350°C[1][7]
Drying Gas Flow 10.5 L/min[1]
Nebulizer Pressure 45 psi[1]

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions for Finasteride and this compound

Compound Precursor Ion (m/z) Product Ion (m/z)
Finasteride 373.3[1][7] 305.3[11]

| This compound | 382.6[3] | 314.3 (Predicted) |

Note: The product ion for this compound should be optimized on the specific instrument used.

Method Validation Summary

The described method is capable of achieving high sensitivity and reproducibility. The table below summarizes typical performance characteristics reported in various studies.

Table 4: Summary of Method Validation Data

Parameter Typical Value
Linearity Range 0.1 - 100 ng/mL[7]
Correlation Coefficient (r²) > 0.995[11]
Lower Limit of Quantitation (LLOQ) 0.1 - 1.0 ng/mL[7][12]
Intra-day Precision (%CV) 2.4 - 8.0%[11][12]
Inter-day Precision (%CV) 2.1 - 7.3%[1][7]
Accuracy (% Recovery) 94.3 - 110%[7][11][12]

| Extraction Recovery | > 82%[11][12] |

Conclusion

The LC-MS/MS method presented provides a selective, sensitive, and reliable protocol for the quantification of finasteride in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results, making this method highly suitable for regulated bioanalysis in support of pharmacokinetic studies and clinical research. The straightforward liquid-liquid extraction procedure allows for efficient sample processing and high-throughput analysis.

References

Application Note: Quantitative Analysis of Finasteride in Human Plasma using Finasteride-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Finasteride in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Finasteride-d9, ensures high accuracy and precision. The method involves a straightforward liquid-liquid extraction for sample preparation, followed by rapid chromatographic separation and detection by multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise measurement of Finasteride concentrations.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT)[1]. It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern baldness[2]. Accurate and reliable quantification of Finasteride in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical and preclinical studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity[1][3]. The use of a deuterated internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data[4].

Experimental

Materials and Reagents
  • Finasteride analytical standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and ethyl acetate[1]

  • Formic acid, analytical grade

  • Ammonium acetate, analytical grade

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma

Instrumentation
  • Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

  • Analytical column: C18 reverse-phase column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 µm)[1][5]

  • Autosampler

  • Nitrogen generator

Preparation of Solutions
  • Finasteride Stock Solution (1 mg/mL): Accurately weigh and dissolve Finasteride in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard and Internal Standard Solutions: Prepare working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

  • Calibration Standards and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the Finasteride working solution into drug-free human plasma.

Analytical Protocol

Sample Preparation: Liquid-Liquid Extraction
  • To 200 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of Finasteride and this compound.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 µm)[1][5]
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[1][5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[1]
Flow Rate 0.3 mL/min
Gradient 42% B to 70% B over 3.5 min, hold at 70% B for 2.5 min, then re-equilibrate
Injection Volume 10 µL
Column Temperature 40°C
Run Time 13 minutes[1]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 2800 V[1]
Drying Gas Temperature 200 °C[1]
Drying Gas Flow 10.5 L/min[1]
Nebulizing Gas Pressure 45 psi[1]
MRM Transitions See Table 3

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Finasteride 373.3317.0[4]25
This compound 382.3318.0[6]25

Method Validation Summary

The analytical method was validated according to established guidelines. The following table summarizes the key validation parameters.

Table 4: Method Validation Data

ParameterResult
Linearity Range 1 - 100 ng/mL[1][5][7]
Correlation Coefficient (r²) > 0.999[1]
Lower Limit of Quantification (LLOQ) 1 ng/mL[1][3]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% bias) Within ±15%
Extraction Recovery > 85%
Matrix Effect Minimal and compensated by the internal standard

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_etac Add Ethyl Acetate vortex1->add_etac vortex2 Vortex add_etac->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Experimental workflow for the quantitative analysis of Finasteride.

signaling_pathway Testosterone Testosterone SRD5A2 5α-reductase type 2 Testosterone->SRD5A2 DHT 5α-Dihydrotestosterone (DHT) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor SRD5A2->DHT Finasteride Finasteride Finasteride->SRD5A2 GeneExpression Androgen-regulated Gene Expression AndrogenReceptor->GeneExpression ProstateGrowth Prostate Growth GeneExpression->ProstateGrowth

References

Method Development for the Quantification of Finasteride in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of type II 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss.[2][3] Accurate and reliable quantification of finasteride in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of finasteride in human plasma.

The method described herein utilizes a simple and efficient sample preparation technique followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry. This approach offers excellent sensitivity, accuracy, and precision, making it suitable for high-throughput analysis in a research or clinical setting.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of various published methods for finasteride quantification in human plasma, providing a comparative overview of their performance.

Analytical MethodSample PreparationLinearity Range (ng/mL)LLOQ (ng/mL)Internal Standard (IS)Key Findings & Reference
LC-MS Liquid-Liquid Extraction (LLE) with ethyl acetate1 - 1001BeclomethasoneA robust method suitable for clinical applications.[1]
LC/ESI-MS Protein Precipitation with perchloric acid0.1 - 600.1Tamoxifen citrateA rapid and sensitive method with a simple sample preparation procedure.[2]
LC-MS/MS Not specified1.0 - 25.01.0Betamethasone dipropionateA specific and fast assay applied to a comparative pharmacokinetics study.[4]
UPLC-MS/MS LLE with ethyl acetate0.1 - 300.1CarbamazepineA rapid and sensitive method with a short run time, suitable for high-throughput analyses.[5][6]
HPLC-APCI-MS/MS Not specified0.2 - 1000.2Not specifiedA method with a wide linear range.[6]
LC-ESI-MS Not specified0.1 - 600.1Not specifiedA sensitive method developed for pharmacokinetic studies.[6]
HPLC LLE with hexane-isoamylalcohol4 - 3004ClobazamA method with a wide linear range but lower sensitivity compared to MS methods.[7]

Abbreviations: LLOQ (Lower Limit of Quantification), LC-MS (Liquid Chromatography-Mass Spectrometry), UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry), ESI (Electrospray Ionization), APCI (Atmospheric Pressure Chemical Ionization), HPLC (High-Performance Liquid Chromatography).

Experimental Workflow

The overall experimental workflow for the quantification of finasteride in plasma is depicted in the following diagram.

Finasteride_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample (e.g., 200 µL) Spike_IS Spike with Internal Standard (IS) Plasma->Spike_IS Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Spike_IS->Extraction Vortex_Centrifuge Vortex & Centrifuge Extraction->Vortex_Centrifuge Evaporation Evaporate Supernatant Vortex_Centrifuge->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject into UPLC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (e.g., C18 column) Injection->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Finasteride Concentration Calibration->Quantification

References

Quantitative Analysis of Finasteride and Finasteride-d9 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a comprehensive guide for the quantitative analysis of Finasteride and its deuterated internal standard, Finasteride-d9, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals requiring a sensitive and robust analytical procedure for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a competitive and specific inhibitor of Type II 5α-reductase, an intracellular enzyme that converts the androgen testosterone into 5α-dihydrotestosterone (DHT). It is widely used in the treatment of benign prostatic hyperplasia (BPH) and male pattern hair loss (androgenetic alopecia). Accurate and reliable quantification of Finasteride in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for this purpose. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the quantification by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a common and effective method for extracting Finasteride and this compound from human plasma.

Materials:

  • Human plasma samples

  • Finasteride and this compound analytical standards

  • Ethyl acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Procedure:

  • Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the working internal standard solution (this compound in methanol).

  • Add 1 mL of ethyl acetate to the tube.

  • Vortex mix the sample for 5 minutes to ensure thorough extraction.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Parameters

The following are typical LC conditions for the separation of Finasteride and this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 40% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time Approximately 10 minutes
Mass Spectrometry (MS/MS) Parameters

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for quantification.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Finasteride and this compound.

Table 1: Mass Spectrometry Transitions for Finasteride and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Finasteride373.3305.2-
This compound382.3318.2314.2

Note: The qualifier ion for this compound provides additional confirmation of its identity.

Table 2: Typical Chromatographic Retention Times

AnalyteRetention Time (minutes)
Finasteride~ 4.5
This compound~ 4.5

Retention times may vary depending on the specific LC system and column used.

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Finasteride in plasma samples.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add Internal Standard (this compound) plasma->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle vortex Vortex (5 min) lle->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness (N2 Stream) separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometric Detection (MRM) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Finasteride calibration->quantification report Generate Report quantification->report

Caption: Workflow for Finasteride quantification.

Signaling Pathway

While Finasteride itself does not operate through a classical signaling pathway with a cascade of protein phosphorylations, its mechanism of action involves the inhibition of a key enzyme in the androgen metabolic pathway. The following diagram illustrates this inhibitory action.

finasteride_moa Testosterone Testosterone Enzyme 5α-Reductase Type II Testosterone->Enzyme DHT Dihydrotestosterone (DHT) Effect Androgenic Effects (e.g., Prostate Growth, Hair Follicle Miniaturization) DHT->Effect Enzyme->DHT Finasteride Finasteride Finasteride->Enzyme

Caption: Finasteride's mechanism of action.

This application note provides a detailed and robust method for the quantification of Finasteride in human plasma. The described protocols and parameters can be adapted and validated by individual laboratories to meet their specific research needs.

Troubleshooting & Optimization

Technical Support Center: Finasteride LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Finasteride LC-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the quality of their analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape (e.g., tailing or fronting) in Finasteride LC-MS analysis?

A1: Poor peak shape in Finasteride LC-MS analysis can stem from several factors:

  • Secondary Interactions: Finasteride, a basic compound, can interact with acidic residual silanols on the surface of silica-based columns, leading to peak tailing.[1][2]

  • Inappropriate Mobile Phase pH: A mobile phase pH that is not optimized can lead to the ionization of Finasteride or the stationary phase, causing secondary interactions and poor peak shape.

  • Column Overload: Injecting too much sample can saturate the column, resulting in peak fronting or tailing.[3][4]

  • Column Contamination or Degradation: Buildup of matrix components or degradation of the stationary phase can lead to distorted peaks.[4]

  • Inadequate Sample Preparation: The presence of interfering substances from the sample matrix can co-elute with Finasteride, affecting peak shape.

Q2: How can I improve the peak shape of Finasteride?

A2: To improve peak shape, consider the following troubleshooting steps:

  • Mobile Phase Optimization: The composition of the mobile phase is a critical factor for achieving good chromatographic peak shape.[5]

    • Acidify the Mobile Phase: Add a small amount of an acid like formic acid (typically 0.1%) to the mobile phase.[6][7][8] This helps to protonate residual silanols on the column, minimizing their interaction with the basic Finasteride molecule.

    • Use a Buffer: Employing a buffer, such as ammonium acetate or ammonium formate, can also help to control the pH and ionic strength, leading to better peak symmetry.[5][6][7][8]

  • Column Selection:

    • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer residual silanols, reducing the chances of secondary interactions.[2] A Waters Symmetry Shield RP18 column has been used successfully for Finasteride analysis.[6][7][8]

  • Sample Preparation:

    • Optimize Extraction: Utilize a robust sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components.[6][7][8]

  • Injection Volume:

    • Reduce Injection Volume/Concentration: If column overload is suspected, try reducing the amount of sample injected onto the column.[3]

Troubleshooting Guide: Common Issues and Solutions

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Acidify the mobile phase with 0.1% formic acid or use a buffer like 10 mM ammonium acetate.[6][7][8] Consider using a highly deactivated, end-capped column.[2]
Peak Fronting Column overload.Reduce the concentration of the sample or the injection volume.
Split Peaks Column contamination or void.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[4] Ensure the injection solvent is not significantly stronger than the mobile phase.[4]
Broad Peaks Extra-column volume, slow data acquisition rate, or a contaminated guard column.Check all connections for dead volume. Increase the data acquisition rate on the mass spectrometer. Replace the guard column.
Inconsistent Retention Times Inadequate column equilibration, changes in mobile phase composition, or pump issues.Ensure the column is properly equilibrated between injections. Prepare fresh mobile phase daily. Check the LC pump for leaks and ensure proper solvent mixing.

Experimental Protocols

Protocol 1: Optimized LC-MS Method for Finasteride in Human Plasma

This protocol is based on a validated method for the quantitative determination of Finasteride in human plasma.[6][7][8]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of plasma sample, add 10 µL of an internal standard working solution.

  • Add 1.6 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes.

  • Centrifuge for 5 minutes at 1303 x g.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS Parameters

ParameterValue
Column Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)[6][7][8]
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid in Water[6][7][8]
Mobile Phase B Acetonitrile[6][7][8]
Gradient Start with 42% B, increase to 50.5% B over 3.5 min, hold at 70% B for 2.5 min, then re-equilibrate.[6]
Flow Rate 200 µL/min[6]
Column Temperature 30 °C[6]
Ionization Mode Electrospray Ionization (ESI), Positive[6][7][8]
Monitored Ion (m/z) 373.3 for Finasteride[6]

Visualizations

Finasteride_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporate Evaporate to Dryness LLE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS Reconstitute->Inject Column RP18 Column Inject->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization Gradient->ESI MS Mass Spectrometry (SIM m/z 373.3) ESI->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for Finasteride LC-MS analysis.

Troubleshooting_Peak_Tailing Start Poor Peak Shape Observed (Tailing) Check_MP Is the mobile phase acidified (e.g., 0.1% Formic Acid)? Start->Check_MP Add_Acid Action: Add 0.1% Formic Acid or an appropriate buffer (e.g., 10mM Ammonium Acetate) Check_MP->Add_Acid No Check_Column Is the column a high-purity, end-capped C18? Check_MP->Check_Column Yes Add_Acid->Check_Column Use_Appropriate_Column Action: Switch to a suitable high-purity, end-capped column. Check_Column->Use_Appropriate_Column No Check_Overload Is column overload a possibility? Check_Column->Check_Overload Yes Use_Appropriate_Column->Check_Overload Reduce_Load Action: Reduce injection volume or sample concentration. Check_Overload->Reduce_Load Yes Good_Peak Good Peak Shape Achieved Check_Overload->Good_Peak No Reduce_Load->Good_Peak

Caption: Troubleshooting logic for peak tailing in Finasteride analysis.

References

Technical Support Center: Enhancing Finasteride Detection with Finasteride-d9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the sensitivity of Finasteride detection using Finasteride-d9 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Finasteride quantification?

A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2] this compound is chemically and physically almost identical to Finasteride, meaning it co-elutes chromatographically and experiences similar extraction recovery and ionization efficiency.[3] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy, precision, and sensitivity of the assay.[1][3]

Q2: What are the main advantages of using a deuterated internal standard over a structural analog?

A2: While structural analogs can be used, stable isotopically labeled internal standards (SIL-IS) like this compound offer superior performance.[2] Deuterated standards co-elute with the analyte, ensuring they experience the same matrix effects (ion suppression or enhancement) at the exact time of elution.[1] Structural analogs, which elute at different retention times, cannot accurately correct for these matrix-induced variations.

Q3: Can the use of this compound completely eliminate matrix effects?

A3: While this compound significantly minimizes the impact of matrix effects on quantification, it may not eliminate them entirely. Severe ion suppression can affect both the analyte and the internal standard, potentially leading to a loss of sensitivity.[3] Proper sample preparation and chromatographic separation are still crucial to reduce the overall matrix load.

Q4: What is the expected mass shift between Finasteride and this compound?

A4: The mass-to-charge ratio (m/z) of this compound will be higher than that of Finasteride due to the replacement of nine hydrogen atoms with deuterium atoms. The exact mass shift will depend on the specific deuteration pattern of the this compound used. For example, 5,6,6-[2H3]Finasteride has been synthesized for use as an internal standard.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High Variability in this compound Signal Inconsistent sample extraction or reconstitution.- Ensure complete and consistent evaporation of the extraction solvent. - Vortex samples thoroughly after reconstitution to ensure the internal standard is fully dissolved.
Pipetting errors when adding the internal standard.- Calibrate and verify the accuracy of all pipettes used for adding the internal standard solution.
Poor Peak Shape for Finasteride and this compound Suboptimal chromatographic conditions.- Optimize the mobile phase composition and gradient to improve peak symmetry. - Ensure the column is not overloaded.
Contamination of the LC-MS system.- Flush the column and the LC system. - Clean the ion source of the mass spectrometer.
Drift in Analyte/Internal Standard Ratio Over a Run Changes in the performance of the mass spectrometer's ion source.- Allow the instrument to stabilize for a sufficient amount of time before starting the analytical run. - Monitor the absolute signal of the internal standard; a consistent drift may indicate a system issue.
Degradation of the analyte or internal standard in the autosampler.- Ensure the autosampler temperature is maintained at a level that ensures the stability of the compounds.
Non-Linear Calibration Curve "Cross-talk" between the analyte and internal standard signals.- Ensure that the mass spectrometer has sufficient resolution to distinguish between the m/z of Finasteride and this compound. - Check for isotopic contributions from the analyte to the internal standard's signal, especially at high analyte concentrations.[5]
Saturation of the detector at high concentrations.- Adjust the concentration range of the calibration standards to avoid detector saturation.

Quantitative Data Summary

The use of a deuterated internal standard, such as 5,6,6-[2H3]Finasteride, allows for highly sensitive and precise quantification of Finasteride in biological matrices.[4]

Parameter Value Matrix Reference
Lower Limit of Quantification (LLOQ) 0.2 ng/mLHuman Plasma[6]
Minimum Detection Level 50 pgHuman Plasma[4]
Linear Calibration Range 0.2 - 100 ng/mLHuman Plasma[6]
Extraction Recovery > 82.7%Human Plasma[6]
Intra-day Precision (%CV) 2.4 - 8.0%Human Plasma[6]
Inter-day Precision (%CV) 2.4 - 8.0%Human Plasma[6]
Accuracy 94.3 - 105.8%Human Plasma[6]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline and may require optimization based on specific laboratory conditions and equipment.

  • Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.[7][8]

  • Internal Standard Spiking: Add a specific amount (e.g., 50 µL) of this compound working solution (concentration will depend on the expected analyte concentration range) to each plasma sample, calibrator, and quality control sample.

  • Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[6][7][8]

  • Vortexing: Vortex the samples vigorously for 2 minutes to facilitate the extraction of Finasteride and this compound into the organic layer.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

  • Vortexing and Transfer: Vortex the reconstituted samples for 1 minute and then transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrument being used.

  • LC System: A high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 μm).[7][8]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid (e.g., 0.1%) or ammonium acetate (e.g., 10 mM).[7][8]

  • Flow Rate: A typical flow rate would be in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-20 µL.

  • MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Finasteride: m/z 373.4 → 305.3[6]

    • This compound: The specific transition will depend on the deuteration pattern and should be optimized.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is vortex1 Vortex add_is->vortex1 extraction Liquid-Liquid Extraction vortex1->extraction vortex2 Vortex extraction->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute evaporate->reconstitute vortex3 Vortex reconstitute->vortex3 to_vial Transfer to Vial vortex3->to_vial lc_ms LC-MS/MS System to_vial->lc_ms Inject data_acq Data Acquisition (MRM) lc_ms->data_acq quant Quantification data_acq->quant

Caption: Workflow for Finasteride quantification using this compound.

Logical_Relationship cluster_problem Problem cluster_solution Solution cluster_outcome Outcome matrix_effects Matrix Effects (Ion Suppression/Enhancement) finasteride_d9 Use of this compound (Isotope-Labeled Internal Standard) matrix_effects->finasteride_d9 extraction_variability Extraction Variability extraction_variability->finasteride_d9 injection_inconsistency Injection Inconsistency injection_inconsistency->finasteride_d9 improved_accuracy Improved Accuracy finasteride_d9->improved_accuracy improved_precision Improved Precision finasteride_d9->improved_precision enhanced_sensitivity Enhanced Sensitivity finasteride_d9->enhanced_sensitivity

Caption: Rationale for using this compound in bioanalysis.

References

Technical Support Center: Chromatographic Separation of Finasteride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic analysis of Finasteride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the separation of Finasteride and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC separation of Finasteride?

A common starting point for reversed-phase HPLC analysis of Finasteride involves a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water or a buffer.[1][2][3] A typical gradient or isocratic elution can be employed, with UV detection commonly set between 210 nm and 240 nm.[2][4]

Q2: How can I improve the peak shape of Finasteride?

Peak tailing is a common issue with basic compounds like Finasteride, often due to interactions with residual silanol groups on the silica-based stationary phase.[5][6][7] To improve peak shape, consider the following:

  • Mobile Phase pH Adjustment: Adjusting the mobile phase pH to be about 2 pH units below the pKa of Finasteride can help suppress the ionization of silanol groups and reduce tailing.[7][8] The use of a buffer is recommended to maintain a stable pH.[6]

  • Use of an End-Capped Column: Employing a modern, high-purity, end-capped C18 column can minimize the availability of free silanol groups.[5]

  • Mobile Phase Additives: Adding a small amount of a basic modifier, like triethylamine, to the mobile phase can compete with Finasteride for active sites on the stationary phase, thereby improving peak symmetry.[4]

Q3: My resolution between Finasteride and its impurities is poor. What should I do?

Poor resolution can be addressed by optimizing several chromatographic parameters:

  • Mobile Phase Composition: Adjusting the organic-to-aqueous ratio in the mobile phase can alter the selectivity of the separation.[1][9] Experiment with different organic solvents (e.g., methanol vs. acetonitrile) as they can offer different selectivities.

  • Gradient Optimization: If using a gradient, modifying the slope can improve the separation of closely eluting peaks. A shallower gradient provides more time for separation.

  • Column Chemistry: If resolution issues persist, consider a column with a different stationary phase, such as a phenyl or cyano column, which can provide alternative selectivity.[10]

  • Temperature: Operating the column at a slightly elevated temperature can sometimes improve efficiency and resolution, but should be done cautiously as it can also affect selectivity.[10]

Q4: How can I reduce the run time of my Finasteride analysis without sacrificing resolution?

To shorten the analysis time, you can:

  • Increase the Flow Rate: This will decrease the retention time of all components. However, be mindful that excessively high flow rates can lead to a loss of resolution and increased backpressure.[11]

  • Use a Shorter Column or Smaller Particle Size Column: A shorter column will reduce the run time proportionally.[11] Columns with smaller particles (e.g., sub-2 µm in UPLC) can provide higher efficiency and allow for faster separations without significant loss of resolution.[10][11]

  • Steeper Gradient: For gradient methods, a steeper gradient will elute compounds more quickly.

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic separation of Finasteride.

Problem 1: Peak Tailing
  • Symptom: The Finasteride peak is asymmetrical with a trailing edge.

  • Possible Causes & Solutions:

Possible CauseSolution
Secondary interactions with silanol groups Adjust the mobile phase pH to be more acidic (e.g., pH 3-4) to suppress silanol ionization.[7][8]
Use a highly deactivated, end-capped C18 column.[5]
Add a competitive base like triethylamine (0.1-0.5%) to the mobile phase.[4]
Column Overload Reduce the sample concentration or injection volume.[5][12]
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[1]
Problem 2: Poor Resolution
  • Symptom: Finasteride and an impurity peak are not baseline separated.

  • Possible Causes & Solutions:

Possible CauseSolution
Inadequate Selectivity Modify the mobile phase composition by changing the organic solvent (e.g., from methanol to acetonitrile) or the ratio of organic to aqueous phase.[1][9]
Adjust the mobile phase pH, as this can alter the retention of ionizable impurities.[13]
Try a column with a different stationary phase chemistry (e.g., Phenyl, Cyano).[10]
Low Column Efficiency Decrease the flow rate.[14]
Use a column with smaller particles or a longer column.[10]
Ensure the system has minimal dead volume in tubing and connections.
Problem 3: Peak Fronting
  • Symptom: The Finasteride peak is asymmetrical with a leading edge.

  • Possible Causes & Solutions:

Possible CauseSolution
Sample Overload Dilute the sample or decrease the injection volume.[15][16]
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent than the mobile phase.[15]
Column Collapse This is a more severe issue, often indicated by a sudden drop in retention time for all peaks. Replace the column and ensure operating conditions (pH, temperature) are within the manufacturer's recommendations.[16]
Problem 4: Long Run Time
  • Symptom: The analysis takes too long to complete.

  • Possible Causes & Solutions:

Possible CauseSolution
High Retention Increase the percentage of organic solvent in the mobile phase.[11]
Increase the flow rate.[11]
Inefficient Method Switch to a shorter column or a column with smaller particles (UPLC).[11][17]
For gradient methods, make the gradient steeper.

Data Presentation: Comparison of Chromatographic Conditions

The following tables summarize various reported HPLC conditions for the separation of Finasteride, providing a reference for method development.

Table 1: HPLC Methods for Finasteride Analysis

ParameterMethod 1Method 2Method 3Method 4
Column C18Symmetry C18Nova Pak C18ODS C18
Mobile Phase Methanol:Water (70:30)Acetonitrile:Water (64:36)Water:Acetonitrile:Tetrahydrofuran (80:10:10)Acetonitrile:0.05M KH2PO4 buffer (45:55)
Flow Rate 1.0 mL/min1.0 mL/min2.0 mL/min1.8 mL/min
Detection 210 nmNot Specified210 nm240 nm
Reference [1][4][2]

Table 2: UPLC Method for Finasteride and its Impurities

ParameterUPLC Method
Column ACQUITY UPLC BEH Phenyl (150 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 2.5 mM Orthophosphoric acid
Mobile Phase B Acetonitrile:Water (90:10)
Gradient 0/40, 3/40, 10.5/45, 12.0/50, 13.5/40, 16/40 (%B)
Flow Rate 0.22 mL/min
Detection 210 nm
Reference

Experimental Protocols

General HPLC Method for Finasteride Assay
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol and Water in a 70:30 (v/v) ratio. Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: Ambient.

    • Detection wavelength: 210 nm.

    • Injection volume: 20 µL.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of Finasteride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: For tablet analysis, grind a tablet, and dissolve a portion of the powder equivalent to a known amount of Finasteride in the mobile phase. Sonicate to ensure complete dissolution, then filter through a 0.45 µm filter.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculation: Calculate the amount of Finasteride in the sample by comparing the peak area of the sample to the peak area of the standard.

Visualizations

Troubleshooting_Workflow start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing poor_resolution Poor Resolution? peak_tailing->poor_resolution No adjust_ph Adjust Mobile Phase pH (more acidic) peak_tailing->adjust_ph Yes long_runtime Long Run Time? poor_resolution->long_runtime No modify_mobile_phase Modify Mobile Phase Composition poor_resolution->modify_mobile_phase Yes other_issue Other Issue? long_runtime->other_issue No increase_flow_rate Increase Flow Rate long_runtime->increase_flow_rate Yes check_system Check System for Leaks, Blockages, etc. other_issue->check_system Yes end Problem Resolved other_issue->end No use_endcapped Use End-Capped Column adjust_ph->use_endcapped reduce_concentration Reduce Sample Concentration use_endcapped->reduce_concentration reduce_concentration->end optimize_gradient Optimize Gradient modify_mobile_phase->optimize_gradient change_column Change Column Chemistry optimize_gradient->change_column change_column->end shorter_column Use Shorter Column / Smaller Particles increase_flow_rate->shorter_column shorter_column->end consult_manual Consult Instrument Manual check_system->consult_manual consult_manual->end

Caption: A troubleshooting workflow for common HPLC issues in Finasteride analysis.

Caption: Effect of mobile phase pH on Finasteride peak shape.

References

Best practices for avoiding contamination in Finasteride-d9 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and ensure data integrity in Finasteride-d9 assays.

Frequently Asked Questions (FAQs)

Category 1: General Contamination Issues

Q1: What are the most common sources of contamination in an LC-MS/MS analysis? A1: Contamination can originate from various sources, including the analytical solvents (water, acetonitrile, methanol), solvent additives (formic acid, ammonium acetate), glassware, plasticware (pipette tips, vials), the LC system itself (tubing, injector, seals), and the sample matrix.[1][2] Ubiquitous contaminants like polyethylene glycol (PEG), polypropylene glycol (PPG), and phthalates from plasticizers are frequently observed.[1] Fibers from cleanroom wipes, rubber, and metal particles can also be introduced during sample handling.[3]

Q2: I am observing high background noise across my entire chromatogram. What should I investigate first? A2: High background noise is often related to the mobile phase or the LC-MS system's cleanliness.

  • Mobile Phase: Use only high-purity, LC-MS grade solvents and reagents.[4] Prepare fresh aqueous mobile phases daily to prevent microbial growth.[5]

  • System Contamination: If the mobile phase is clean, the system itself may be contaminated. A systematic flushing procedure is recommended.[4][5] Begin by infusing mobile phase components directly into the mass spectrometer using a clean syringe to isolate the source of contamination.[2]

Q3: My blank injections show a peak for Finasteride. What is causing this carryover? A3: Carryover occurs when remnants of an analyte from a previous injection appear in subsequent runs. This is often caused by:

  • Injector Contamination: The needle, rotor seal, or sample loop in the autosampler can retain the analyte. An aggressive needle wash with a strong organic solvent can help.

  • Column Contamination: The analytical column can retain Finasteride, especially if the sample matrix is complex. Washing the column with a strong solvent like 100% acetonitrile may be necessary.[4]

  • MS Source Contamination: The ion source, particularly the ion transfer capillary, can become contaminated. Regular cleaning according to the manufacturer's protocol is essential.[6]

Category 2: Internal Standard (this compound) Specific Issues

Q4: Why is a deuterated internal standard like this compound considered ideal? A4: Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry.[7][8] They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and exhibit similar behavior during sample extraction and ionization.[7][9] This allows them to effectively compensate for variations in sample preparation and matrix effects, leading to more accurate and precise quantification.[9]

Q5: Can the deuterium label on this compound be lost? A5: Yes, deuterium labels can sometimes be lost in a process called back-exchange, especially if the deuterium atoms are on exchangeable sites (like -OH, -NH, or -SH groups) or if the molecule is exposed to harsh pH conditions.[10] While this compound is designed to have stable labels, improper solvent conditions or storage could potentially compromise its integrity. Careful selection of the labeling position by the manufacturer is key to minimizing this risk.[10]

Q6: My this compound response is inconsistent between samples and standards. What could be the cause? A6: Inconsistent internal standard response can point to several issues:

  • Pipetting/Dilution Errors: Verify the accuracy of your pipettes and the serial dilution process for creating working standards.

  • Matrix Effects: Significant differences in the composition of your calibration standards and your actual samples (e.g., plasma, tissue) can cause ion suppression or enhancement, affecting the this compound signal differently.[11]

  • Inconsistent Extraction Recovery: Ensure your sample preparation method is robust and reproducible for all samples.

  • Analyte Instability: Although Finasteride is generally stable, ensure that samples are not degrading during storage or processing.[12]

Category 3: Sample and Standard Handling

Q7: What are the proper storage and handling conditions for this compound? A7: this compound should be stored at -20°C for long-term stability.[13] The solid compound has a stability of at least four years under these conditions.[13] When preparing stock and working solutions, use high-purity solvents and store them at appropriate temperatures (typically refrigerated or frozen) in tightly sealed containers to prevent evaporation and contamination.

Q8: What precautions should be taken with laboratory glassware and plasticware? A8:

  • Glassware: Never wash glassware with detergents or in a dishwasher, as this can leave phthalate and detergent residues.[2][5] Clean glassware by sonicating with 10% formic or nitric acid, followed by sequential rinses with ultrapure water and a high-purity organic solvent (e.g., methanol or acetonitrile).[4][5]

  • Solvent Reservoirs: Do not cover solvent reservoirs with Parafilm® or other plastic films, which can leach contaminants.[5] Use dedicated, thoroughly cleaned borosilicate glass reservoirs.[4]

  • Plasticware: Be aware that plasticizers (e.g., phthalates) can leach from tubes and pipette tips. Use high-quality polypropylene materials whenever possible and minimize contact time with organic solvents.

Troubleshooting Guides

Systematic Contamination Troubleshooting

If you suspect contamination, follow a logical workflow to isolate the source. The diagram below outlines a systematic approach to determine whether the contamination originates from the sample preparation process, the mobile phase, the LC system, or the MS detector.

cluster_0 Contamination Troubleshooting Workflow A Problem Identified: High Background / Ghost Peaks B Prepare fresh mobile phase using LC-MS grade reagents A->B C Perform a 'zero volume' (air) injection with a gradient B->C D Is contamination still present? C->D E Source is likely the LC system or MS detector D->E Yes F Source is likely from autosampler or sample prep D->F No G Bypass LC system. Infuse mobile phase directly into MS E->G K Inject a solvent blank (e.g., reconstitution solvent) F->K H Is contamination still present? G->H I Source is the MS detector. Requires cleaning. H->I Yes J Source is the LC system (tubing, pump, degasser). Requires cleaning. H->J No L Is contamination still present? K->L M Source is the autosampler (needle, loop, rotor seal). Requires cleaning. L->M Yes N Source is from sample prep (reagents, glassware, tubes). Review handling procedures. L->N No

Caption: A logical workflow for troubleshooting the source of contamination.

Quantitative Data Summary

Table 1: Storage and Stability of Finasteride and its Deuterated Analog

CompoundFormRecommended StorageShelf-Life / StabilitySource(s)
This compoundSolid-20°C≥ 4 years[13]
Finasteride (Proscar®)Tablets15°C to 30°C (Room Temp)> 2 years[12][14]
FinasterideTablets15°C to 30°C (Room Temp)36 months (3 years)[15]

Table 2: Recommended LC-MS System Cleaning Solutions

Solution CompositionTarget ContaminantsApplication NotesSource(s)
Flush 1: 80-100% Organic Solvent (Acetonitrile or Methanol)General, weakly-retained contaminantsA good first step for routine flushing and removing many organic residues.[5]
Flush 2: Isopropanol:Acetonitrile: Dichloromethane:Cyclohexane (50:25:10:15 v/v/v/v)Broad range of contaminants, including nonpolar residuesAn aggressive, multi-purpose wash for removing stubborn background contamination.[1]
Flush 3: 10% Formic or Nitric AcidMetal ions, basic compoundsEffective for cleaning glassware and removing inorganic contaminants. Must be thoroughly rinsed from the system with water.[4][5]
Flush 4: Isopropanol:Acetonitrile: Acetone (45:45:10 v/v/v)Sample matrix interferencesUsed for online sample preparation and cleaning of trap or TurboFlow™ columns.[1]

Experimental Protocols

Protocol 1: Sample Preparation via Liquid-Liquid Extraction (Human Plasma)

This protocol is adapted from a validated method for Finasteride quantification in human plasma.[16][17]

  • Aliquoting: To a 1.5 mL polypropylene microcentrifuge tube, add 200 µL of human plasma.

  • Internal Standard Spiking: Add the working solution of this compound (internal standard) to the plasma sample.

  • Extraction: Add 1 mL of ethyl acetate to the tube.

  • Mixing: Vortex the tube for 1 minute to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 58% Mobile Phase A, 42% Mobile Phase B).

  • Vortex & Transfer: Vortex briefly and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

cluster_1 Sample Preparation Workflow start Start: 200 µL Plasma Sample step1 Spike with This compound (IS) start->step1 step2 Add 1 mL Ethyl Acetate step1->step2 step3 Vortex 1 min step2->step3 step4 Centrifuge 5 min step3->step4 step5 Transfer Organic Layer step4->step5 step6 Evaporate to Dryness (Nitrogen Stream) step5->step6 step7 Reconstitute in 100 µL Mobile Phase step6->step7 end Inject into LC-MS/MS step7->end

Caption: Workflow for plasma sample preparation using liquid-liquid extraction.

Protocol 2: Example LC-MS/MS Method Parameters

These parameters are based on a published method for Finasteride analysis and serve as a starting point.[16] Optimization may be required for your specific instrumentation.

  • LC System:

    • Column: Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 200 µL/min

    • Column Temperature: 30°C

    • Autosampler Temperature: 4°C

    • Gradient:

      • Start at 42% B

      • Increase to 50.5% B over 3.5 min

      • Increase to 70% B and hold for 2.5 min

      • Return to initial conditions at 6.01 min and re-equilibrate for a total run time of 13 min.

  • MS System (Electrospray Ionization - ESI):

    • Ionization Mode: Positive

    • Drying Gas Temperature: 200°C

    • Nebulizing Gas Pressure: 45 psi

    • Capillary Voltage: 2800 V

    • Monitoring Mode: Selected Ion Monitoring (SIM)

      • Finasteride: m/z 373.3

      • This compound: m/z will be higher than the unlabeled drug (e.g., 382.3 for a +9 Da shift). Confirm the exact mass from the certificate of analysis.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Finasteride Using Finasteride-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of bioanalytical methods for the quantification of finasteride in biological matrices, with a specific focus on the validation of methods utilizing Finasteride-d9 as an internal standard. The performance of this compound is contrasted with alternative, non-deuterated internal standards, supported by experimental data from various studies. This document is intended to assist researchers in selecting the most appropriate internal standard and method for their pharmacokinetic, bioequivalence, and toxicokinetic studies.

The Critical Role of the Internal Standard in Bioanalytical Methods

In quantitative bioanalysis, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for ensuring the accuracy and precision of the results.[1] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability.[1]

Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in bioanalysis.[2] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery, chromatographic retention time, and ionization response.[1][2] This co-elution and similar behavior effectively normalize variations caused by matrix effects, which are a common source of error in bioanalytical assays.[2]

Comparative Analysis of Internal Standards for Finasteride Quantification

While this compound represents the ideal choice, other non-deuterated compounds have also been utilized as internal standards in finasteride bioanalysis. This section compares the validation parameters of methods using this compound against those employing alternatives like beclomethasone and avanafil.

Quantitative Performance Data

The following tables summarize the performance characteristics of different bioanalytical methods for finasteride, categorized by the internal standard used.

Table 1: Method Validation Parameters using Deuterated Internal Standard (this compound)

ParameterPerformanceReference
Linearity Range 0.2 - 30 ng/mL[3]
Accuracy 92.9% - 106.4%[3]
Precision (%CV) < 8.1%[3]
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[3]
Recovery >85%[4]

Table 2: Method Validation Parameters using Non-Deuterated Internal Standards

Internal StandardLinearity RangeAccuracyPrecision (%CV)LLOQRecoveryReference
Beclomethasone 1 - 100 ng/mL95.2% - 101%3.4% - 7.3%1 ng/mLNot explicitly stated[5][6]
Avanafil 12.5 - 100 ng/mL95.1% - 98.8%< 5%12.5 ng/mL95.10% - 98.81%[7]
Betamethasone Dipropionate 1.0 - 25.0 ng/mL96.6% - 103.9%3.6% - 7.1%1.0 ng/mLNot explicitly stated[8]

From the data, it is evident that methods employing a deuterated internal standard can achieve a lower limit of quantification, enhancing the sensitivity of the assay.[3] While all methods demonstrate acceptable accuracy and precision within regulatory guidelines, the use of a SIL-IS like this compound is scientifically preferred to mitigate the risk of unreliable data due to unforeseen matrix effects or co-medications.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis of finasteride.

Sample Preparation: Solid Phase Extraction (SPE)

A common and effective method for extracting finasteride from plasma is solid phase extraction.

  • To 200 µL of plasma, add the internal standard solution (e.g., this compound).

  • Vortex the sample to ensure thorough mixing.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical LC-MS/MS conditions for the analysis of finasteride.

  • LC Column: A C18 column is commonly used for separation (e.g., Zorbax Eclipse C18, 50 × 4.6 mm, 5 μm).[3]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.[5][7]

  • Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Mass Spectrometry: The analysis is performed in the multiple reaction monitoring (MRM) mode.

    • MRM Transition for Finasteride: m/z 373.3 → 305.4[3]

    • MRM Transition for this compound: The specific transition will depend on the deuteration pattern.

    • MRM Transition for Beclomethasone: m/z 409.2[5]

    • MRM Transition for Avanafil: m/z 484.9516 → 104.5326[7]

Finasteride's Mechanism of Action: A Signaling Pathway

Finasteride's therapeutic effects in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia stem from its specific inhibition of the 5-alpha reductase enzyme.[9][10] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[9][10] By blocking this conversion, finasteride significantly reduces DHT levels in target tissues like the prostate and scalp.[9][11]

Finasteride_Pathway Testosterone Testosterone Five_Alpha_Reductase 5-alpha Reductase (Type II & III) Testosterone->Five_Alpha_Reductase Substrate DHT Dihydrotestosterone (DHT) Five_Alpha_Reductase->DHT Conversion Androgen_Receptor Androgen Receptor DHT->Androgen_Receptor Binds to Gene_Transcription Gene Transcription (Cell Growth & Proliferation) Androgen_Receptor->Gene_Transcription Activates BPH_Alopecia Benign Prostatic Hyperplasia (BPH) & Androgenetic Alopecia Gene_Transcription->BPH_Alopecia Leads to Finasteride Finasteride Finasteride->Five_Alpha_Reductase Inhibits

Caption: Mechanism of action of Finasteride.

Conclusion

The validation of a robust and reliable bioanalytical method is fundamental to the successful development of pharmaceutical products. For the quantification of finasteride, the use of a stable isotope-labeled internal standard, such as this compound, offers significant advantages in terms of sensitivity and the ability to compensate for matrix effects, thereby ensuring the integrity of the analytical data. While methods employing non-deuterated internal standards can be validated to meet regulatory requirements, the scientific rationale strongly supports the use of a deuterated analog for optimal performance and data quality in regulated bioanalysis. Researchers should carefully consider the specific requirements of their studies when selecting an internal standard and bioanalytical method for finasteride quantification.

References

A Head-to-Head Battle: Finasteride-d9 Versus Other Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalytical research, the choice of an internal standard is paramount to achieving accurate and reliable quantification of analytes. For researchers and drug development professionals working with Finasteride, a potent 5α-reductase inhibitor, selecting the optimal internal standard is a critical step in method development. This guide provides an objective comparison of Finasteride-d9, a stable isotope-labeled (SIL) internal standard, with other commonly employed alternatives, supported by experimental data from various studies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard for quantitative mass spectrometry-based assays.[1] By incorporating stable isotopes like deuterium (²H or D), the chemical properties of the molecule remain virtually identical to the parent drug, Finasteride.[1] This ensures co-elution during chromatography and similar ionization efficiency, leading to superior correction for matrix effects and variability.[1]

This compound is a deuterated form of Finasteride, where nine hydrogen atoms have been replaced by deuterium. This mass shift allows for its distinct detection by the mass spectrometer while ensuring its chemical behavior closely mirrors that of endogenous Finasteride.

Performance Comparison: this compound vs. Structural Analogs

While SILs are preferred, their availability and cost can sometimes lead researchers to consider alternative internal standards, such as structural analogs. These are compounds with similar chemical structures to the analyte. For Finasteride analysis, compounds like Beclomethasone, Pantoprazole, Clobazam, and Avanafil have been utilized in various validated bioanalytical methods. The following table summarizes the performance data from different studies, offering a comparative overview.

Table 1: Performance Comparison of Internal Standards for Finasteride Quantification

Internal StandardTypeAnalyteMatrixMethodAccuracy (%)Precision (%RSD)Recovery (%)Reference
This compound SILDutasterideHuman SerumLC-MS/MS---[2]
BeclomethasoneStructural AnalogFinasterideHuman PlasmaLC-MS95.2 - 1013.4 - 7.3~92[3][4]
PantoprazoleStructural AnalogFinasterideHuman PlasmaLC-ESI-MS/MS94.3 - 105.82.4 - 8.0>82.7[5]
ClobazamStructural AnalogFinasterideHuman PlasmaLC-ESI-MS---[6]
AvanafilStructural AnalogFinasterideRat PlasmaLC-MS/MS95.1 - 98.8<5-[7]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. The study utilizing this compound used it as an internal standard for a related compound, Dutasteride, highlighting its utility within the same class of drugs. A direct comparative study of this compound for Finasteride analysis was not identified in the literature reviewed.

Experimental Protocols: A Closer Look at the Methodologies

The following sections detail the experimental protocols from studies that employed different internal standards for Finasteride quantification.

Methodology Using a Structural Analog Internal Standard (Beclomethasone)[3][4]
  • Sample Preparation:

    • To 200 µL of human plasma, 10 µL of Beclomethasone internal standard working solution was added.

    • Liquid-liquid extraction was performed using 1.6 mL of ethyl acetate.

    • The mixture was vortexed for 5 minutes and then centrifuged.

    • The organic layer was transferred and evaporated to dryness.

    • The residue was reconstituted in the mobile phase for analysis.

  • LC-MS Conditions:

    • Column: Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm)

    • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.

    • Detection: Mass spectrometry with electrospray ionization.

    • Monitored Ions: m/z 373.3 for Finasteride and m/z 409.2 for Beclomethasone.

Methodology Using a Structural Analog Internal Standard (Pantoprazole)[5]
  • Sample Preparation:

    • To 100 µL of human plasma, the internal standard (Pantoprazole) was added.

    • Liquid-liquid extraction was performed using methyl tert-butyl ether.

    • The organic layer was separated and evaporated.

    • The residue was reconstituted for injection.

  • LC-ESI-MS/MS Conditions:

    • Column: Reverse phase C18.

    • Mobile Phase: Methanol-water (70:30, v/v) containing 0.5% anhydrous formic acid.

    • Detection: Positive ionization by multiple reaction monitoring.

    • Mass Transitions: m/z 373.4→305.3 for Finasteride and m/z 384.1→200.0 for Pantoprazole.

Experimental Workflow and Signaling Pathways

To visualize the typical process of comparing internal standards in a bioanalytical method development context, the following workflow diagram is provided.

Caption: Workflow for comparing internal standards.

Finasteride exerts its therapeutic effect by inhibiting the 5α-reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Understanding this signaling pathway is crucial for researchers in this field.

G Testosterone Testosterone Enzyme 5α-Reductase Testosterone->Enzyme substrate DHT Dihydrotestosterone (DHT) AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor binds to Enzyme->DHT conversion Finasteride Finasteride Finasteride->Enzyme inhibition GeneExpression Androgenic Gene Expression AndrogenReceptor->GeneExpression activates

References

The Gold Standard for Finasteride Quantification: A Comparative Guide to Accuracy and Precision with Finasteride-d9

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of finasteride in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical monitoring studies. While various analytical methods exist, the use of a stable isotope-labeled internal standard, such as Finasteride-d9, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard. This guide provides a comparative analysis of the performance of finasteride quantification methods, highlighting the expected advantages of using this compound and presenting supporting data from methods employing alternative internal standards.

The Superiority of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is crucial for correcting variability during sample preparation and analysis.[1][2] The ideal IS has chemical and physical properties that are nearly identical to the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are the preferred choice as they co-elute with the unlabeled analyte and are simultaneously measured based on their mass difference.[3] This co-elution ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the IS equally, leading to more accurate and precise results.[2] While structural analogs can be used, SIL internal standards have been shown to significantly improve assay performance.[1]

Performance of Finasteride Quantification with Alternative Internal Standards

Although specific performance data for this compound is not extensively published, a review of validated LC-MS/MS methods for finasteride using alternative internal standards provides a strong baseline for expected performance. The data consistently demonstrates high accuracy and precision, which would be further enhanced by the use of a deuterated internal standard.

Below is a summary of the quantitative performance of several published methods for finasteride quantification in human plasma.

Internal StandardLLOQ (ng/mL)Linearity (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%)Inter-day Accuracy (%)
Betamethasone Dipropionate1.01.0 - 25.03.6 - 7.12.5 - 3.496.6 - 103.9100.3 - 103.5
Beclomethasone1.01.0 - 100< 8.03.4 - 7.395.2 - 101Within 5% of nominal
Carbamazepine0.10.1 - 30.0< 15< 15-6.0 to 2.31-6.0 to 2.31
Pantoprazole0.20.2 - 1002.4 - 8.02.4 - 8.094.3 - 105.894.3 - 105.8

Comparison of Internal Standard Alternatives

The choice of internal standard is a critical parameter in method development. While the following structural analogs have been successfully used, this compound is theoretically the most suitable.

Internal StandardChemical ClassRationale for UsePotential Limitations
This compound Stable Isotope-Labeled Steroid Identical chemical and physical properties to finasteride, ensuring optimal correction for matrix effects and extraction variability. Higher cost compared to structural analogs.
Betamethasone DipropionateCorticosteroidGood chromatographic behavior and extraction efficiency similar to finasteride.[4]Structural differences may lead to differential matrix effects or extraction recovery compared to finasteride.
BeclomethasoneCorticosteroidSimilar properties to betamethasone dipropionate.[5]Structural differences may lead to differential matrix effects or extraction recovery compared to finasteride.
CarbamazepineAnticonvulsantReadily available and provides good chromatographic separation.[6]Significant structural and chemical differences from finasteride, increasing the risk of disparate analytical behavior.

Experimental Protocol for Finasteride Quantification

The following is a representative experimental protocol for the quantification of finasteride in human plasma using LC-MS/MS, based on established and validated methods.[4][5][6]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex mix for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex mix and transfer to an autosampler vial for analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[4][5]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[4]

    • Flow Rate: 0.3 mL/min.[4]

    • Injection Volume: 10 µL.[4]

    • Column Temperature: 40°C.[4]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive ion mode.[4]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Finasteride: m/z 373.3 → 305.2[4]

      • This compound: (Predicted) m/z 382.3 → 314.2

      • Alternative IS (e.g., Betamethasone Dipropionate): Specific m/z transitions would be used.

3. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA or ICH M10), assessing parameters including:[4]

  • Selectivity and Specificity

  • Linearity and Range

  • Lower Limit of Quantification (LLOQ)

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, short-term, long-term)

Experimental Workflow Diagram

Finasteride_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is 1. extract Liquid-Liquid Extraction add_is->extract 2. evaporate Evaporation extract->evaporate 3. reconstitute Reconstitution evaporate->reconstitute 4. lc_separation LC Separation (C18 Column) reconstitute->lc_separation 5. Injection ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification 6. Data Acquisition

Caption: Workflow for Finasteride Quantification in Plasma.

References

Finasteride-d9 vs. Structural Analogs: A Comparative Guide to Internal Standard Selection in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Finasteride-d9, and various structural analogs for the quantification of Finasteride in biological matrices.

The selection of an appropriate internal standard (IS) is paramount in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis to compensate for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This ensures accurate and precise quantification of the analyte of interest. While structural analogs have been traditionally used, the consensus in the scientific community is that stable isotope-labeled internal standards, such as this compound, generally offer superior performance.[1][2]

This guide presents a comprehensive overview of the performance characteristics of this compound versus commonly used structural analog internal standards, supported by experimental data from various studies.

Performance Data: this compound vs. Structural Analogs

The following table summarizes the validation parameters from different studies for the quantification of Finasteride using either a deuterated internal standard or a structural analog. It is important to note that this data is collated from separate studies and not from a direct head-to-head comparison.

ParameterThis compound/d3 (Deuterated IS)Structural Analog IS (Beclomethasone/Betamethasone Dipropionate/Avanafil)
Internal Standard Used Finasteride-d3[3], this compound[4]Beclomethasone[5][6], Betamethasone Dipropionate[7], Avanafil
Analytical Method GC-MS[3], LC-MS/MS[4]LC-MS/MS[5][6][7]
Linearity Range Not explicitly stated1 - 100 ng/mL[5][6], 1.0 - 25.0 ng/mL[7], 12.5 - 100 ng/mL
Accuracy (%) Not explicitly stated95.2 - 101%[5][6], 96.6 - 103.9% (intra-batch)[7], 100.3 - 103.5% (inter-batch)[7], 95.1 - 98.8%
Precision (%CV) 4.0 - 5.8%[3]3.4 - 7.3%[5][6], 3.6 - 7.1% (intra-batch)[7], 2.5 - 3.4% (inter-batch)[7], <5%
Extraction Recovery (%) 89.6 (for Finasteride)[4]~92 (for Finasteride)[5]
Matrix Effect Generally minimized due to co-elution and identical physicochemical properties.Can be significant if the structural analog does not co-elute or has different ionization efficiency.

Discussion on Performance

Stable isotope-labeled internal standards like this compound are the preferred choice for quantitative bioanalysis using LC-MS/MS.[1] Their key advantage lies in their near-identical physicochemical properties to the analyte, Finasteride. This results in very similar extraction recovery, chromatographic retention time, and ionization efficiency. Consequently, this compound can more effectively compensate for matrix effects, which are a common source of variability and inaccuracy in LC-MS/MS assays.[2]

While structural analogs can be a viable alternative when a SIL IS is unavailable or cost-prohibitive, their performance is often less reliable.[1] Structural analogs may exhibit different extraction efficiencies, chromatographic behaviors, and ionization responses compared to Finasteride. This can lead to inadequate correction for matrix-induced signal suppression or enhancement, potentially compromising the accuracy and precision of the results. For instance, a study on another drug, kahalalide F, demonstrated that the variance in the assay was significantly lower when a SIL internal standard was used compared to a structural analog.

Experimental Protocols

Below are representative experimental protocols for the quantification of Finasteride in human plasma using a structural analog internal standard, which can be adapted for use with this compound.

Method 1: Finasteride Quantification using Beclomethasone as Internal Standard[5][6]
  • Sample Preparation:

    • To 200 µL of human plasma, add the internal standard solution (Beclomethasone).

    • Perform a liquid-liquid extraction with ethyl acetate.

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm).

    • Mobile Phase: A gradient of acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.

    • Flow Rate: 200 µL/min.

    • Injection Volume: 25 µL.

    • Mass Spectrometry: Single-quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Monitoring: Selected Ion Monitoring (SIM) at m/z 373.3 for Finasteride and m/z 409.2 for Beclomethasone.

Method 2: Finasteride Quantification using Avanafil as Internal Standard
  • Sample Preparation:

    • To plasma samples, add the internal standard solution (Avanafil).

    • Perform protein precipitation with perchloric acid.

    • Centrifuge and inject the supernatant.

  • LC-MS/MS Conditions:

    • Column: Waters Symmetry C18 (150x4.6 mm, 3.5µ).

    • Mobile Phase: 0.1% Perchloric acid and Acetonitrile (60:40).

    • Mass Spectrometry: LC-MS/MS with ESI source.

    • MRM Transitions:

      • Finasteride: m/z 373.5 → 142.0

      • Avanafil: m/z 484.9 → 104.5

Visualizations

Signaling Pathway of Finasteride

Finasteride is a 5α-reductase inhibitor. It works by blocking the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).

Finasteride_Pathway Testosterone Testosterone SRD5A 5α-Reductase (Type II) Testosterone->SRD5A DHT Dihydrotestosterone (DHT) SRD5A->DHT Conversion AndrogenReceptor Androgen Receptor DHT->AndrogenReceptor Binds to GeneExpression Androgen-Mediated Gene Expression AndrogenReceptor->GeneExpression Activates ProstateGrowth Prostate Cell Growth/Survival GeneExpression->ProstateGrowth HairFollicle Hair Follicle Miniaturization GeneExpression->HairFollicle Finasteride Finasteride Finasteride->SRD5A Inhibits

Caption: Mechanism of action of Finasteride.

Experimental Workflow for Bioanalysis

The following diagram illustrates a typical workflow for the quantification of Finasteride in a biological matrix using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Addition of Internal Standard (this compound or Analog) Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Bioanalytical workflow for Finasteride.

References

Unraveling the Precision of Finasteride Analysis: A Comparative Guide to Inter-day and Intra-day Variability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of Finasteride is paramount for robust pharmacokinetic studies, formulation development, and clinical trial monitoring. This guide provides a comprehensive comparison of analytical methodologies, focusing on the critical parameters of inter-day and intra-day variability, supported by experimental data from published studies.

Finasteride, a 5α-reductase inhibitor, is widely used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. Its therapeutic efficacy is intrinsically linked to its concentration in biological matrices. Therefore, validated and reliable analytical methods are essential for generating high-quality data. This guide delves into the performance of various analytical techniques, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), which are the gold standards for bioanalytical quantification.

Comparative Analysis of Analytical Methods

The precision of an analytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision (repeatability) refers to the precision obtained over a short period of time by the same analyst using the same instrument, while inter-day precision (intermediate precision) is assessed over a longer period, often on different days, with different analysts or instruments.

Here, we summarize the performance of different validated methods for the determination of Finasteride in human plasma.

Analytical MethodAnalyte Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Linearity (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
LC-MS/MS 3< 8%3.43%Within 5%1 - 1001[1]
40< 8%Not specifiedWithin 5%1 - 1001[1]
80< 8%Not specifiedWithin 5%1 - 1001[1]
UPLC-MS/MS Quality Control Levels< 15%< 15%-6.0% to 2.31%0.1 - 300.1[2][3]
LC-MS/MS Quality Control LevelsNot specifiedNot specified95.1% - 98.8%12.5 - 10012.5[4][5]
LC-MS/MS Quality Control Levels3.6% - 7.1%2.5% - 3.4%96.6% - 103.9%1.0 - 25.01.0[6]
HPLC-APCI-MS/MS Not specifiedNot specifiedNot specifiedSufficient0.2 - 1000.2[7][8]
RP-HPLC 10 - 60 ppmWithin acceptable rangeWithin acceptable range99.86% - 101.78%10 - 60 ppmNot specified[9][10]

Table 1: Comparison of Inter-day and Intra-day Variability and other validation parameters for Finasteride analysis. This table summarizes the reported precision, accuracy, linearity, and LLOQ for different analytical methods used to quantify Finasteride in human plasma. The data is compiled from various scientific publications.

Experimental Protocols: A Closer Look

The variability in analytical results is intrinsically linked to the experimental protocol employed. Below are the detailed methodologies for some of the key experiments cited in this guide.

LC-MS/MS Method for Finasteride in Human Plasma[1]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate from 0.2 mL plasma aliquots.

  • Internal Standard: Beclomethasone.

  • Chromatographic Separation:

    • Column: Waters Symmetry Shield RP18 (50 × 2.1 mm, 3.5 μm).

    • Mobile Phase: Gradient elution with acetonitrile and 10 mM ammonium acetate with 0.1% formic acid.

    • Flow Rate: Not specified.

    • Run Time: 13 minutes.

  • Mass Spectrometry:

    • Ionization: Not specified.

    • Detection: Selected-ion monitoring (SIM).

    • Monitored Ions: m/z 373.3 for Finasteride and m/z 409.2 for the internal standard.

UPLC-MS/MS Method for Finasteride in Human Plasma[2][3]
  • Sample Preparation: Liquid-liquid extraction with ethyl acetate, followed by evaporation and reconstitution.

  • Internal Standard: Carbamazepine.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18.

    • Mobile Phase: 1.0 mM Ammonium Formate Buffer pH 3.0 (adjusted with formic acid) : Acetonitrile (58:42).[7]

    • Flow Rate: Not specified.

    • Run Time: 3 minutes.

  • Mass Spectrometry:

    • Ionization: Not specified.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: m/z 373 → 305 for Finasteride and m/z 237 → 194 for the internal standard.

Visualizing the Science: Signaling Pathways and Workflows

To further aid in the understanding of Finasteride's mechanism and analysis, the following diagrams illustrate its signaling pathway and a typical bioanalytical workflow.

Finasteride_Signaling_Pathway cluster_Cell Target Cell (e.g., Prostate, Hair Follicle) cluster_Wnt Wnt/β-catenin Pathway cluster_PI3K PI3K/Akt Pathway Testosterone Testosterone DHT Dihydrotestosterone (DHT) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Gene_Expression Gene Expression (e.g., Miniaturization of Hair Follicles) AR->Gene_Expression Finasteride Finasteride 5α-reductase 5α-reductase Finasteride->5α-reductase Inhibits Wnt Wnt Beta_Catenin β-catenin Wnt->Beta_Catenin HFSCs Hair Follicle Stem Cells (HFSCs) Beta_Catenin->HFSCs Activates PI3K PI3K Akt Akt PI3K->Akt Akt->Beta_Catenin via GSK-3β inhibition Finasteride_Effect Finasteride Finasteride_Effect->Akt Increases stemness via AKT-dependent pathway

Figure 1: Finasteride's primary mechanism of action and its influence on cellular signaling pathways.

Bioanalytical_Workflow Sample_Collection 1. Plasma Sample Collection Spiking 2. Spiking with Internal Standard Sample_Collection->Spiking Extraction 3. Liquid-Liquid or Solid-Phase Extraction Spiking->Extraction Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Analysis 5. LC-MS/MS or UPLC-MS/MS Analysis Evaporation->Analysis Data_Processing 6. Data Acquisition & Quantification Analysis->Data_Processing

Figure 2: A generalized workflow for the bioanalysis of Finasteride in plasma samples.

Conclusion

The selection of an appropriate analytical method is a critical decision in the drug development process. For Finasteride, both LC-MS/MS and UPLC-MS/MS have demonstrated excellent performance in terms of precision, accuracy, and sensitivity. The choice between these methods may depend on specific laboratory capabilities, desired sample throughput, and the required lower limit of quantification. The data presented in this guide, compiled from various studies, provides a valuable resource for researchers to compare and select the most suitable method for their specific needs, ensuring the generation of reliable and reproducible data in their Finasteride-related research.

References

The Gold Standard for Quantitative Analysis: A Justification for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of analytical research and drug development, the demand for precise and accurate quantification of target analytes in complex biological matrices is paramount. While various analytical techniques exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerhouse for its sensitivity and selectivity. However, the inherent variability in sample preparation and the unpredictable nature of matrix effects can significantly compromise the reliability of quantitative results. This guide provides a comprehensive comparison of analytical approaches, furnishing experimental data that unequivocally supports the use of stable isotope-labeled internal standards (SIL-IS) as the gold standard for achieving the highest levels of accuracy and precision in LC-MS/MS-based quantification.

The Challenge of Quantitative Bioanalysis: Overcoming Variability

Accurate quantification by LC-MS/MS is often hampered by several factors that can introduce variability at different stages of the analytical workflow. These include:

  • Matrix Effects: Co-eluting endogenous or exogenous components in the sample matrix (e.g., plasma, urine, tissue homogenates) can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate measurements.[1]

  • Extraction Recovery: The efficiency of extracting the analyte from the sample matrix can vary between samples, leading to inconsistent results. This is particularly challenging for analytes that are highly protein-bound.[1]

  • Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system, such as injection volume precision and ion source stability, can introduce analytical variance.

To counteract these sources of error, various calibration strategies are employed. This guide will compare the performance of three common methods: external standard calibration, internal standard calibration with a structural analog, and internal standard calibration with a stable isotope-labeled compound.

Comparison of Quantification Methods: A Data-Driven Perspective

The choice of quantification method has a profound impact on the quality of analytical data. The following tables summarize experimental data from published studies, highlighting the superior performance of SIL-IS in mitigating analytical variability.

Case Study 1: Quantification of Lapatinib in Human Plasma

A study comparing a non-isotope-labeled (analog) internal standard (Zileuton) with a stable isotope-labeled internal standard (lapatinib-d3) for the quantification of the anti-cancer drug lapatinib in human plasma revealed significant differences in performance, particularly in addressing inter-individual variability in sample recovery.[1]

Table 1: Comparison of Accuracy and Precision for Lapatinib Quantification in Pooled Human Plasma [1]

Internal Standard MethodConcentration (ng/mL)Accuracy (%)Precision (%CV)
Analog IS (Zileuton) 15105.36.8
400102.53.5
4000101.82.1
SIL-IS (Lapatinib-d3) 1598.75.2
400101.52.3
4000100.31.9

While both methods demonstrated acceptable accuracy and precision in pooled plasma, the true advantage of the SIL-IS became evident when analyzing individual patient samples, where significant variability in drug recovery was observed.

Table 2: Inter-individual Variability of Lapatinib Recovery in Plasma from Cancer Patients [1]

Patient SampleLapatinib Recovery (%) using Analog ISLapatinib Concentration (ng/mL) - Analog ISLapatinib Concentration (ng/mL) - SIL-IS
11645125
22880130
335100128
442118127
550140129
656158131
Mean ± SD 37.8 ± 14.8 106.8 ± 39.7 128.3 ± 2.2
%CV 39.2 37.2 1.7

The data clearly shows that the analog internal standard failed to compensate for the wide range of lapatinib recovery across different patient samples, resulting in highly variable and inaccurate concentration measurements. In contrast, the SIL-IS, which behaves almost identically to the analyte during extraction, effectively corrected for this variability, yielding consistent and accurate results.

Case Study 2: Quantification of Everolimus in Whole Blood

A comparison of a structural analog internal standard (32-desmethoxyrapamycin) and a stable isotope-labeled internal standard (everolimus-d4) for the quantification of the immunosuppressant drug everolimus demonstrated that while both performed acceptably, the SIL-IS offered a more favorable comparison to a reference method.[2]

Table 3: Method Comparison of Everolimus Quantification [2]

Internal StandardSlope (vs. Reference Method)Correlation Coefficient (r)
Analog IS0.83> 0.98
SIL-IS (Everolimus-d4)0.95> 0.98

A slope closer to 1.0 indicates better agreement with the reference method, highlighting the superior accuracy of the SIL-IS.

Case Study 3: Quantification of Ochratoxin A in Flour

The analysis of the mycotoxin ochratoxin A (OTA) in a certified reference material (CRM) of flour starkly illustrates the shortcomings of external standard calibration in the presence of significant matrix effects.

Table 4: Accuracy of Ochratoxin A Quantification in a Certified Reference Material [3]

Quantification MethodMeasured Concentration (µg/kg)Certified Value (µg/kg)Accuracy (% of Certified Value)
External Standard Calibration1.9 - 2.63.17 - 4.9360 - 53
Isotope Dilution (SIL-IS)Within certified range3.17 - 4.93~100

External calibration results were 18-38% lower than the certified value, primarily due to matrix suppression effects.[3] The isotope dilution method, however, provided accurate results that fell within the expected range.[3]

Experimental Protocols

To provide a practical context for the data presented, this section outlines the key steps in the experimental workflows for the three quantification methods.

General Sample Preparation (for all methods)
  • Sample Collection and Storage: Biological samples (e.g., plasma, whole blood) are collected and stored under appropriate conditions (typically -80°C) to ensure analyte stability.

  • Aliquoting: An accurate volume of the sample is aliquoted for analysis.

Method 1: Stable Isotope-Labeled Internal Standard (SIL-IS) Workflow
  • Internal Standard Spiking: A known and constant amount of the SIL-IS is added to all calibration standards, quality control (QC) samples, and unknown study samples at the very beginning of the sample preparation process.

  • Sample Extraction: The analyte and SIL-IS are extracted from the biological matrix. A common technique is protein precipitation, where a solvent like acetonitrile or methanol is added to precipitate proteins, leaving the analyte and SIL-IS in the supernatant. Other methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

  • Evaporation and Reconstitution: The supernatant is often evaporated to dryness and then reconstituted in a solvent compatible with the LC mobile phase.

  • LC-MS/MS Analysis: The reconstituted sample is injected into the LC-MS/MS system. The analyte and the SIL-IS, having nearly identical physicochemical properties, will co-elute. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the SIL-IS.

  • Data Analysis: A calibration curve is constructed by plotting the ratio of the analyte peak area to the SIL-IS peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the unknown samples is then determined from this calibration curve using their measured peak area ratios.

Method 2: Analog Internal Standard Workflow

The workflow is identical to the SIL-IS method, with the key difference being the use of a structural analog as the internal standard. The analog should be a compound that is chemically similar to the analyte but has a different mass and is not present in the biological matrix.

Method 3: External Standard Calibration Workflow
  • Sample Extraction: The analyte is extracted from the biological matrix using the same procedures as in the internal standard methods, but without the addition of an internal standard.

  • LC-MS/MS Analysis: The extracted sample is injected into the LC-MS/MS system, and the peak area of the analyte is measured.

  • Data Analysis: A calibration curve is prepared by analyzing a series of calibration standards of known concentrations. The curve is constructed by plotting the analyte peak area against the analyte concentration. The concentration of the analyte in the unknown samples is then determined by interpolating their measured peak areas on this calibration curve.

Visualizing the Advantage: Workflows and Error Correction

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the fundamental principle of how a stable isotope-labeled internal standard corrects for analytical errors.

G cluster_0 SIL-IS Workflow cluster_1 External Standard Workflow A0 Sample + SIL-IS B0 Extraction A0->B0 C0 LC-MS/MS Analysis B0->C0 D0 Peak Area Ratio (Analyte/SIL-IS) C0->D0 E0 Quantification D0->E0 A1 Sample B1 Extraction A1->B1 C1 LC-MS/MS Analysis B1->C1 D1 Analyte Peak Area C1->D1 E1 Quantification D1->E1

Caption: Comparison of SIL-IS and External Standard workflows.

G cluster_0 Error Correction with SIL-IS cluster_1 Impact on Signal Analyte Analyte Error Analytical Error (e.g., Low Recovery, Matrix Suppression) Analyte->Error SIL_IS SIL-IS SIL_IS->Error Ratio Peak Area Ratio (Analyte/SIL-IS) Remains Constant Analyte_Signal Analyte Signal Decreases Error->Analyte_Signal SIL_IS_Signal SIL-IS Signal Decreases Proportionally Error->SIL_IS_Signal

Caption: Principle of error correction using a SIL-IS.

Conclusion: The Unrivaled Choice for Robust Quantification

The experimental evidence overwhelmingly supports the use of stable isotope-labeled internal standards for quantitative bioanalysis by LC-MS/MS. By virtue of their near-identical physicochemical properties to the target analyte, SIL-ISs co-elute and experience the same degree of matrix effects and variability in extraction recovery. This allows for a ratiometric measurement that effectively cancels out these sources of error, leading to significantly improved accuracy and precision.

While the initial cost of synthesizing or purchasing a SIL-IS may be higher than that of a structural analog, the long-term benefits of generating reliable, high-quality data far outweigh this investment. For researchers, scientists, and drug development professionals who demand the utmost confidence in their quantitative results, the adoption of a stable isotope-labeled internal standard is not just a best practice—it is a scientific necessity.

References

Performance characteristics of Finasteride-d9 in bioequivalence studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing bioequivalence is a critical step in the generic drug approval process. The precision and reliability of the analytical methods employed are paramount. In the quantification of finasteride, the use of a deuterated internal standard, Finasteride-d9, offers significant advantages over its non-deuterated counterparts, ensuring more robust and accurate pharmacokinetic data. This guide provides a comparative analysis of the performance characteristics of bioanalytical methods using this compound versus those employing other internal standards, supported by experimental data from published studies.

Mitigating Analytical Variability with Deuterated Standards

In bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for correcting for the variability inherent in sample preparation and analysis. The ideal IS co-elutes with the analyte and experiences identical ionization effects in the mass spectrometer source. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard because its physicochemical properties are nearly identical to the analyte, finasteride. This close similarity allows it to effectively compensate for matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., plasma or serum). Non-deuterated internal standards, while structurally similar, may have different retention times and ionization efficiencies, leading to less reliable correction and potentially compromising the accuracy of the bioequivalence assessment.

Comparative Analysis of Bioanalytical Method Performance

The following tables summarize the performance characteristics of various LC-MS/MS methods for the quantification of finasteride in human plasma, highlighting the superior performance often achieved with methods employing or suitable for deuterated internal standards.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Finasteride Quantification

ParameterMethod with this compound IS (Simultaneous Analysis)[1]Method with Betamethasone Dipropionate IS[2]Method with Carbamazepine IS[3]Method with Pantoprazole IS[4]
Lower Limit of Quantification (LLOQ) Not explicitly stated for single analyte1.0 ng/mL0.1 ng/mL0.2 ng/mL
Linearity Range Not explicitly stated for single analyte1.0–25.0 ng/mL0.1–30 ng/mL0.2–100 ng/mL
Intra-day Precision (%RSD) Not explicitly stated for single analyte3.6% to 7.1%< 15%2.4% to 8.0%
Inter-day Precision (%RSD) Not explicitly stated for single analyte2.5% to 3.4%< 15%2.4% to 8.0%
Intra-day Accuracy (%Bias) Not explicitly stated for single analyte96.6% to 103.9%-6.0% to 2.31%94.3% to 105.8%
Inter-day Accuracy (%Bias) Not explicitly stated for single analyte100.3% to 103.5%-6.0% to 2.31%94.3% to 105.8%
Extraction Recovery >60% (from spiked aqueous extracts)Not explicitly stated>83%>82.7%

Note: The data for the this compound method is from a study involving the simultaneous analysis of finasteride and dutasteride. While specific single-analyte validation data is not provided, the use of a deuterated standard is indicative of a highly specific and robust method.

Experimental Protocols

A detailed experimental protocol for a typical bioequivalence study of finasteride using LC-MS/MS with a deuterated internal standard is outlined below. This protocol is a composite based on methodologies described in the cited literature.[1][2][3][4][5]

1. Sample Preparation (Solid-Phase Extraction)

  • To 500 µL of human serum, add the internal standard solution (this compound).

  • Perform solid-phase extraction (SPE) using an appropriate SPE cartridge (e.g., Oasis® HLB).

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • LC System: Waters Acquity™ UPLC or equivalent.

  • Column: Kinetex C18 (150×3 mm, 2.6 µm) or equivalent.

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.25 mL/min.

  • Column Temperature: 35°C.

3. Mass Spectrometric Conditions

  • Mass Spectrometer: ABSciex QTRAP® 5500 or equivalent.

  • Ionization Mode: Positive Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Finasteride: m/z 373.4 → 305.3[4]

    • This compound: Specific transition for the deuterated standard would be monitored.

Visualizing the Advantage: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the underlying principles of using a deuterated internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Spike with this compound IS plasma->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute dry_recon Evaporation & Reconstitution elute->dry_recon lc UPLC Separation dry_recon->lc ms Tandem Mass Spectrometry Detection lc->ms data Data Acquisition & Processing ms->data result Pharmacokinetic Data data->result Calculate Concentration Ratio (Finasteride / this compound)

Bioanalytical workflow for finasteride quantification.

Deuteration_Advantage cluster_analyte Analyte cluster_process Analytical Process finasteride Finasteride extraction Extraction Variability finasteride->extraction matrix_effect Matrix Effect (Ion Suppression/Enhancement) finasteride->matrix_effect finasteride_d9 This compound finasteride_d9->extraction finasteride_d9->matrix_effect non_deuterated_is Non-Deuterated IS (e.g., Betamethasone) non_deuterated_is->extraction non_deuterated_is->matrix_effect correction_d9 Accurate Correction matrix_effect->correction_d9 Similar Behavior correction_non_d Inaccurate Correction matrix_effect->correction_non_d Different Behavior

Advantage of a deuterated internal standard.

Conclusion

The use of this compound as an internal standard in bioequivalence studies of finasteride provides a more accurate and reliable method for quantification in biological matrices. Its ability to closely mimic the behavior of the unlabeled analyte during sample preparation and ionization leads to superior correction for matrix effects and other analytical variabilities. While methods using non-deuterated internal standards can be validated and utilized, the inherent advantages of stable isotope-labeled standards, as demonstrated by the robust performance characteristics seen in the literature, make this compound the preferred choice for ensuring the integrity of pharmacokinetic data in pivotal bioequivalence trials. This ultimately contributes to greater confidence in the therapeutic equivalence of generic finasteride formulations.

References

Comparative Analysis of LC-MS/MS Platforms for Finasteride Quantification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Finasteride in biological matrices is critical for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this application due to its high sensitivity, selectivity, and speed. This guide provides a comparative analysis of different LC-MS/MS platforms and methodologies for Finasteride analysis, supported by experimental data from published literature.

Performance Comparison of LC-MS/MS Platforms

The selection of an LC-MS/MS platform can significantly impact the performance of a Finasteride bioanalytical assay. While triple quadrupole mass spectrometers are the workhorses for quantitative studies, high-resolution mass spectrometry (HRMS) platforms like Orbitrap are also gaining traction. Below is a summary of reported performance characteristics for Finasteride quantification on various systems.

ParameterAgilent 1100 Series with Single Quadrupole MSWaters ACQUITY UPLC with Triple Quadrupole MSGeneric Triple Quadrupole PlatformIon Trap Mass Spectrometer
Lower Limit of Quantification (LLOQ) 1 ng/mL[1]0.1 ng/mL[2][3]1.0 ng/mL[4]0.1 ng/mL[5]
Linearity Range 1 - 100 ng/mL[1]0.1 - 30 ng/mL[2][3]1.0 - 25.0 ng/mL[4]0.1 - 60 ng/mL[5]
Intra-day Precision (%RSD) < 8%[1]< 15%[2][3]3.6 - 7.1%[4]2.68 - 13.87%[5]
Inter-day Precision (%RSD) 3.43% (at low QC)[1]< 15%[2][3]2.5 - 3.4%[4]2.14 - 14.69%[5]
Accuracy 95.2 - 101%[1]-6.0% to 2.31%[2][3]96.6 - 103.9%[4]98 - 110%[5]
Sample Volume 0.2 mL plasma[1]Not specifiedNot specified0.5 mL plasma[5]
Extraction Method Liquid-Liquid Extraction (LLE)[1]Liquid-Liquid Extraction (LLE)[2][3]Not specifiedProtein Precipitation (PPT)[5]

Triple Quadrupole vs. High-Resolution Mass Spectrometry (HRMS)

For quantitative bioanalysis of small molecules like Finasteride, triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode have traditionally been the preferred choice due to their exceptional sensitivity and selectivity.[6] However, modern high-resolution mass spectrometry (HRMS) instruments, such as the Thermo Scientific Orbitrap, offer a compelling alternative.

Triple Quadrupole (QqQ) Mass Spectrometry:

  • Advantages: Highest sensitivity for targeted quantification, well-established workflows, and robustness for high-throughput analysis.[6]

  • Disadvantages: Limited to pre-selected MRM transitions, making it unsuitable for untargeted screening or retrospective data analysis.

High-Resolution Mass Spectrometry (HRMS - e.g., Orbitrap):

  • Advantages: Capability for both quantitative and qualitative analysis in a single run, retrospective data analysis is possible due to full-scan data acquisition, and high resolving power can reduce interferences from complex matrices.[7]

  • Disadvantages: Historically, they have been considered less sensitive than triple quadrupoles for targeted quantification, though recent advancements have narrowed this gap.

For routine, high-sensitivity quantification of Finasteride where the analytes are known, a modern triple quadrupole instrument from leading vendors such as Sciex (e.g., API 5500), Waters (e.g., Xevo TQ-S), or Thermo Fisher Scientific (e.g., TSQ Quantis) is a robust choice. For research applications that may involve metabolite identification or screening for unknown compounds in addition to quantification, an HRMS platform like the Thermo Scientific Q Exactive series could be more advantageous.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for achieving reliable and reproducible results. Below are examples of methodologies cited in the literature for Finasteride analysis.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This method is commonly used to extract Finasteride from plasma samples.[1][2][3]

  • To 0.2 mL of human plasma in a polypropylene tube, add a suitable internal standard (e.g., Beclomethasone).

  • Add 1.6 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 5 minutes to ensure thorough mixing.

  • Centrifuge the samples at a sufficient speed to separate the organic and aqueous layers (e.g., 3000 rpm for 10 minutes).

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase (e.g., 100 µL) for injection into the LC-MS/MS system.

Sample Preparation: Protein Precipitation (PPT)

A simpler and faster alternative to LLE is protein precipitation.[5]

  • To 0.5 mL of plasma, add an appropriate internal standard.

  • Add a precipitating agent, such as perchloric acid or acetonitrile, in a specific ratio (e.g., 1:3 plasma to acetonitrile).

  • Vortex the mixture vigorously for about 1 minute to precipitate the proteins.

  • Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Inject an aliquot of the clear supernatant directly into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

The following tables summarize typical chromatographic and mass spectrometric parameters for Finasteride analysis.

Table 1: Example Chromatographic Conditions

ParameterAgilent 1100 System[1]Waters ACQUITY UPLC System[2][8]
Column Waters Symmetry Shield RP18 (50 x 2.1 mm, 3.5 µm)Waters ACQUITY UPLC BEH Phenyl (150 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate with 0.1% Formic Acid2.5 mM Orthophosphoric Acid
Mobile Phase B AcetonitrileAcetonitrile:Water (90:10, v/v)
Gradient Gradient elutionGradient elution
Flow Rate 200 µL/min0.22 mL/min
Column Temperature 30°C25°C
Injection Volume 25 µL1 µL

Table 2: Example Mass Spectrometric Conditions (Triple Quadrupole)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Finasteride) m/z 373.3 → 305.2[9]
MRM Transition (Internal Standard - Beclomethasone) m/z 409.3 → 391.2[9]
Fragmentor Voltage 130 V[1]
Drying Gas Temperature 200°C[1]
Nebulizer Pressure 45 psi[1]

Mandatory Visualizations

Finasteride Mechanism of Action: Inhibition of 5α-Reductase

Finasteride is a competitive inhibitor of the 5α-reductase enzyme, primarily type II, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[10] This reduction in DHT levels is the primary mechanism through which Finasteride exerts its therapeutic effects in conditions like benign prostatic hyperplasia and androgenetic alopecia.[11]

Finasteride_Mechanism Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase (Type II) Testosterone->Five_Alpha_Reductase Binds to DHT Dihydrotestosterone (DHT) Biological_Effects Androgenic Effects (e.g., Prostate Growth, Hair Follicle Miniaturization) DHT->Biological_Effects Mediates Five_Alpha_Reductase->DHT Converts to Finasteride Finasteride Finasteride->Five_Alpha_Reductase Inhibits

Caption: Finasteride competitively inhibits the 5α-reductase enzyme.

Experimental Workflow for Finasteride Quantification

The following diagram illustrates a typical workflow for the quantification of Finasteride in plasma samples using LC-MS/MS.

Finasteride_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma_Sample Plasma Sample Collection Add_IS Addition of Internal Standard Plasma_Sample->Add_IS Extraction Extraction (LLE or PPT) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chromatographic Separation (UPLC/HPLC) Evaporation->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Concentration_Calculation Concentration Calculation Calibration_Curve->Concentration_Calculation

Caption: A typical bioanalytical workflow for Finasteride analysis.

Testosterone to DHT Conversion Pathways

The conversion of testosterone to DHT can occur through the "classical" pathway and an alternative "backdoor" pathway.[12][13][14] Finasteride primarily inhibits the 5α-reductase enzyme in the classical pathway.

DHT_Synthesis cluster_Classical Classical Pathway cluster_Backdoor Backdoor Pathway Testosterone Testosterone Five_Alpha_Reductase 5α-Reductase Testosterone->Five_Alpha_Reductase DHT_classical DHT Five_Alpha_Reductase->DHT_classical Progesterone Progesterone / 17-OH-Progesterone Intermediates Androstenedione & other intermediates Progesterone->Intermediates DHT_backdoor DHT Intermediates->DHT_backdoor Finasteride Finasteride Finasteride->Five_Alpha_Reductase Inhibits

Caption: Classical and backdoor pathways of DHT synthesis.

References

Safety Operating Guide

Proper Disposal of Finasteride-d9: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety information and a step-by-step operational plan for the disposal of Finasteride-d9, a deuterated form of Finasteride used in research.

This compound, like its parent compound, requires careful management due to its potential health and environmental effects. While specific regulations may vary, a conservative approach that treats this compound as hazardous waste is recommended to ensure compliance and safety.

Essential Safety and Logistical Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed and is suspected of damaging fertility or the unborn child. It can also be harmful to aquatic life with long-lasting effects. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Quantitative Data Summary
PropertyValueSource
Chemical Formula C23H27D9N2O2[1][2]
Molecular Weight 381.60 g/mol [1][2]
Physical State Solid[3]
Oral Toxicity Category 4 (Harmful if swallowed)[3]
Reproductive Toxicity Category 2 (Suspected of damaging fertility or the unborn child)
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life

Operational and Disposal Plan: A Step-by-Step Guide

The following protocol outlines the recommended procedure for the safe disposal of this compound in a laboratory setting. This process is designed to comply with general hazardous waste regulations.

Step 1: Waste Identification and Classification

The first and most critical step is to classify this compound as a hazardous waste. Although not specifically listed as a P- or U-series hazardous waste by the EPA, its toxicological properties warrant this classification. The responsibility for this determination lies with the waste generator (the laboratory). All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., gloves, weighing paper), should be considered hazardous waste.

Step 2: Segregation of Waste

Proper segregation is essential to prevent accidental chemical reactions. This compound waste should be collected separately from other waste streams.

  • Solid Waste: Collect unused this compound powder, contaminated gloves, and other solid materials in a designated, compatible container.

  • Liquid Waste: If this compound has been dissolved in a solvent, this solution should be collected in a separate, compatible liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

Step 3: Container Selection and Labeling

Select a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • The container must be clearly labeled as "Hazardous Waste."

  • The label must also include:

    • The full chemical name: "this compound"

    • The date the waste was first added to the container.

    • An indication of the hazards (e.g., "Toxic," "Reproductive Hazard").

Step 4: Accumulation and Storage

Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.

  • Store the container in a secondary containment bin to prevent spills.

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.

Step 5: Arranging for Disposal

Once the container is full or has been in storage for the maximum allowed time (typically 90 to 180 days, depending on the generator status), arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory hazardous waste management protocols. For specific experimental protocols involving this compound, researchers should consult their institution's approved experimental plans and safety guidelines. Any procedure that generates waste containing this compound must incorporate the waste disposal steps described in this guide.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal process.

Finasteride_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Pathway start Start: Generation of This compound Waste classify Step 1: Classify as Hazardous Waste start->classify segregate Step 2: Segregate Waste (Solid, Liquid, Sharps) classify->segregate container Step 3: Use Labeled, Compatible Container segregate->container accumulate Step 4: Accumulate in Satellite Area container->accumulate arrange Step 5: Arrange for Pickup via EHS or Contractor accumulate->arrange transport Transport to Licensed Waste Facility arrange->transport end Final Disposal: Incineration or other approved method transport->end

Caption: Workflow for the proper disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Finasteride-d9
Reactant of Route 2
Finasteride-d9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.